molecular formula C12H15ClO3 B4272820 ethyl 2-(3-chlorophenoxy)butanoate

ethyl 2-(3-chlorophenoxy)butanoate

Cat. No.: B4272820
M. Wt: 242.70 g/mol
InChI Key: WZPLXERRAOYRES-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorophenoxy)butanoate: is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl group attached to a butanoate moiety, which is further substituted with a 3-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-chlorophenoxy)butanoate typically involves the esterification of 2-(3-chlorophenoxy)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-(3-chlorophenoxy)butanoic acid+ethanolacid catalystethyl 2-(3-chlorophenoxy)butanoate+water\text{2-(3-chlorophenoxy)butanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(3-chlorophenoxy)butanoic acid+ethanolacid catalyst​ethyl 2-(3-chlorophenoxy)butanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The reaction conditions are optimized to achieve high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Ethyl 2-(3-chlorophenoxy)butanoate can undergo hydrolysis in the presence of aqueous acid or base to yield 2-(3-chlorophenoxy)butanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Hydrolysis: 2-(3-chlorophenoxy)butanoic acid and ethanol.

    Reduction: 2-(3-chlorophenoxy)butanol.

    Substitution: Substituted 2-(3-chlorophenoxy)butanoate derivatives.

Scientific Research Applications

Ethyl 2-(3-chlorophenoxy)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chlorophenoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(3-chlorophenoxy)butanoic acid, which can then interact with biological receptors or enzymes. The chlorophenoxy moiety may also contribute to its biological activity by binding to specific sites on target proteins, thereby modulating their function.

Comparison with Similar Compounds

    Ethyl 2-(4-chlorophenoxy)butanoate: Similar structure but with the chlorine atom at the 4-position.

    Methyl 2-(3-chlorophenoxy)butanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-(3-bromophenoxy)butanoate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: this compound is unique due to the specific positioning of the chlorine atom on the phenoxy ring, which can influence its reactivity and biological activity. The ethyl ester group also imparts distinct physicochemical properties compared to its methyl ester counterpart.

Properties

IUPAC Name

ethyl 2-(3-chlorophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-3-11(12(14)15-4-2)16-10-7-5-6-9(13)8-10/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPLXERRAOYRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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